Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate
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Overview
Description
Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate is an organic compound with the molecular formula C15H26O4. It is an ester formed from the reaction between 9-hydroxynonanoic acid and 3-methylbut-2-enoyl chloride. This compound is characterized by its unique structure, which includes a long carbon chain and ester functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate typically involves the esterification of 9-hydroxynonanoic acid with 3-methylbut-2-enoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-[(3-methylbut-2-enoyl)oxy]decanoate
- Methyl 9-[(3-methylbut-2-enoyl)oxy]octanoate
- Methyl 9-[(3-methylbut-2-enoyl)oxy]heptanoate
Uniqueness
Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate is unique due to its specific carbon chain length and ester functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .
Properties
CAS No. |
62817-72-5 |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
methyl 9-(3-methylbut-2-enoyloxy)nonanoate |
InChI |
InChI=1S/C15H26O4/c1-13(2)12-15(17)19-11-9-7-5-4-6-8-10-14(16)18-3/h12H,4-11H2,1-3H3 |
InChI Key |
QABBARPZYMXVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCCCCCCCC(=O)OC)C |
Origin of Product |
United States |
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